N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is an organic compound that features a naphthalene ring linked to a 1,2,4-triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of naphthaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction can be summarized as follows:
Naphthaldehyde+4-amino-1,2,4-triazole→this compound
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring is known to inhibit cytochrome P450 enzymes, which can lead to antifungal activity by disrupting ergosterol synthesis in fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Naphthylmethylidene derivatives: Compounds with similar structures but different substituents on the naphthalene or triazole rings.
Triazole derivatives: Compounds containing the 1,2,4-triazole ring but linked to different aromatic systems.
Uniqueness
N-[(E)-naphthalen-1-ylmethylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a naphthalene ring and a triazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and unique reactivity in chemical synthesis.
Properties
Molecular Formula |
C13H10N4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-1-naphthalen-1-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H10N4/c1-2-7-13-11(4-1)5-3-6-12(13)8-16-17-9-14-15-10-17/h1-10H/b16-8+ |
InChI Key |
QYIONCSOLVIVGC-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C=NN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C=NN=C3 |
Origin of Product |
United States |
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